5-cyclopropyl-7-(difluoromethyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group enhances the biological activity, metabolic stability, and binding affinity to receptors .
Preparation Methods
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is typically carried out in acetic acid to form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid is used to predominantly form 5-difluoromethyl derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group. Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other biologically active compounds.
Biology: Studied for its potential antibacterial, cytotoxic, antifungal, and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate These compounds share similar structural features but differ in their substituents, which can affect their biological activity and applications. The uniqueness of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-ISOPROPYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct biological properties and potential applications.
Properties
Molecular Formula |
C14H16F2N4O |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H16F2N4O/c1-7(2)17-14(21)10-6-12-18-9(8-3-4-8)5-11(13(15)16)20(12)19-10/h5-8,13H,3-4H2,1-2H3,(H,17,21) |
InChI Key |
QBTLLCFBKICQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3CC3)C(F)F |
Origin of Product |
United States |
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